In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 4-(2-Bromopropyl)morpholine
In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 4-(2-Bromopropyl)morpholine
Executive Summary
4-(2-Bromopropyl)morpholine is a highly reactive, bifunctional alkylating agent widely utilized in organic synthesis and pharmaceutical development. Characterized by a morpholine ring attached to a 2-bromopropyl chain, this compound serves as a critical intermediate for appending the morpholinopropyl pharmacophore to drug candidates. This guide explores its structural properties, the causality behind its complex reactivity—specifically the formation of spiro-aziridinium intermediates—and provides validated protocols for its synthesis and handling.
Chemical Identity and Physicochemical Profiling
The molecular architecture of 4-(2-bromopropyl)morpholine consists of a hydrophilic morpholine heterocycle and a lipophilic brominated alkyl chain. This amphiphilic nature makes it an excellent building block for enhancing the aqueous solubility of target molecules. The molecular formula is C7H14BrNO ()[1].
Table 1: Physicochemical Properties of 4-(2-Bromopropyl)morpholine
| Property | Value |
| IUPAC Name | 4-(2-bromopropyl)morpholine |
| Molecular Formula | C7H14BrNO |
| Molecular Weight | 208.10 g/mol |
| SMILES | CC(Br)CN1CCOCC1 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, DMF, and alcohols |
| Precursor | 1-(4-morpholinyl)propan-2-ol ()[2] |
Mechanistic Reactivity: The Aziridinium Ion Pathway
Expertise & Causality: The defining characteristic of 2-haloalkylamines like 4-(2-bromopropyl)morpholine is their propensity to undergo intramolecular cyclization ()[3]. Unlike simple alkyl halides that undergo standard SN2 substitution, this molecule features a tertiary nitrogen atom with a lone pair of electrons situated just three bonds away from the secondary carbon bearing the bromide leaving group.
This proximity allows for Neighboring Group Participation (NGP). The morpholine nitrogen acts as an internal nucleophile, displacing the bromide ion in a first-order intramolecular reaction. This generates a highly electrophilic spiro-aziridinium intermediate ()[4]. The activation energy for this cyclization is relatively low, driven by the entropic advantage of an intramolecular reaction ()[5].
When an external nucleophile is introduced, it can attack the aziridinium ring at two distinct positions:
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C1 (Primary Carbon): Attack here is governed by steric control. Because the primary carbon is less hindered, bulky nucleophiles will preferentially open the ring at this position, yielding a rearranged 1-substituted-2-morpholinopropane product.
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C2 (Secondary Carbon): Attack here is governed by electronic control. The developing positive charge in the transition state is better stabilized at the secondary carbon, meaning highly reactive or smaller nucleophiles may attack here, yielding the direct substitution product.
Reaction pathway of 4-(2-Bromopropyl)morpholine via aziridinium intermediate.
Experimental Protocol: Synthesis and Handling
Trustworthiness & Self-Validation: The synthesis of 4-(2-bromopropyl)morpholine is typically achieved via the bromination of 1-(4-morpholinyl)propan-2-ol. To prevent premature cyclization and polymerization, the reaction must be strictly temperature-controlled.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 1-(4-morpholinyl)propan-2-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Cooling: Chill the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the exothermic degradation and prevent the immediate formation of the aziridinium ion.
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Bromination: Add 1.2 equivalents of phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) dropwise over 30 minutes.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.
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Quenching & Extraction: Quench the reaction by slowly pouring it into cold saturated sodium bicarbonate (NaHCO3) solution. Extract the aqueous layer three times with DCM.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Self-Validating Analytical Checks:
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TLC Monitoring: The disappearance of the highly polar precursor spot (low Rf) and the appearance of a less polar product spot (higher Rf) confirms the consumption of the starting material.
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IR Spectroscopy: The broad O-H stretching band at ~3300 cm⁻¹ present in the precursor will completely disappear in the final product.
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¹H NMR Verification: The methine proton (CH-OH) in the precursor typically resonates around 3.9 ppm. Upon conversion to the bromide, this peak shifts downfield to approximately 4.2 ppm (CH-Br), confirming successful halogenation.
Applications in Drug Development
In medicinal chemistry, the morpholine ring is a privileged scaffold. 4-(2-Bromopropyl)morpholine is frequently employed to append a morpholinopropyl side chain to active pharmaceutical ingredients (APIs). This modification serves two primary functions:
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Solubility Enhancement: The basic nitrogen of the morpholine ring (pKa ~8.3) can be protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic drug candidates.
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Target Binding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving binding affinity to target proteins, such as kinases and G-protein coupled receptors (GPCRs).
Safety and Handling
Due to its structural similarity to nitrogen mustards, 4-(2-bromopropyl)morpholine is a potent alkylating agent. It poses severe health risks, including skin corrosion, serious eye damage, and respiratory irritation.
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PPE: Must be handled in a chemical fume hood using heavy-duty nitrile gloves, safety goggles, and a lab coat.
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Storage: Store under an inert atmosphere at -20 °C to prevent auto-alkylation and degradation.
References
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PubChem . "4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048". National Center for Biotechnology Information. URL:[Link]
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DeCaprio, A. P., et al. "Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics". The Journal of Physical Chemistry A, 114(13), 4486-4494. URL:[Link]
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Wikipedia Contributors . "Nitrogen mustard". Wikipedia, The Free Encyclopedia. URL:[Link]
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Kim, J., et al. "Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines". PMC. URL:[Link]
Sources
- 1. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Morpholinyl)-2-propanol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
